molecular formula C12H11NO3 B1400331 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263366-00-2

1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No.: B1400331
CAS No.: 1263366-00-2
M. Wt: 217.22 g/mol
InChI Key: MFGNXULVTYHVFO-UHFFFAOYSA-N
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Description

1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is an organic compound that features a cyano group attached to a phenyl ring, which is further connected to a dioxolane ring via an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone typically involves the following steps:

    Formation of the 3-Cyano-phenyl Intermediate: This can be achieved through the nitration of benzene followed by a Sandmeyer reaction to introduce the cyano group.

    Attachment of the Dioxolane Ring: The 3-cyano-phenyl intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.

    Formation of the Ethanone Linkage:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration and Sandmeyer Reaction: Large-scale nitration of benzene followed by the Sandmeyer reaction to produce the 3-cyano-phenyl intermediate.

    Continuous Flow Reaction for Dioxolane Formation: Utilizing continuous flow reactors to efficiently produce the dioxolane ring.

    Automated Friedel-Crafts Acylation: Employing automated systems for the Friedel-Crafts acylation to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution or nucleophiles (NH3, OH-) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone involves its interaction with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding or dipole-dipole interactions, while the dioxolane ring can provide steric hindrance or electronic effects. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-propanone: Similar structure but with a propanone linkage.

    1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-butanone: Similar structure but with a butanone linkage.

Uniqueness

1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is unique due to its specific combination of the cyano group, phenyl ring, dioxolane ring, and ethanone linkage. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis, research, and industry.

Properties

IUPAC Name

3-[2-(1,3-dioxolan-2-yl)acetyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c13-8-9-2-1-3-10(6-9)11(14)7-12-15-4-5-16-12/h1-3,6,12H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGNXULVTYHVFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401248855
Record name Benzonitrile, 3-[2-(1,3-dioxolan-2-yl)acetyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263366-00-2
Record name Benzonitrile, 3-[2-(1,3-dioxolan-2-yl)acetyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263366-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 3-[2-(1,3-dioxolan-2-yl)acetyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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